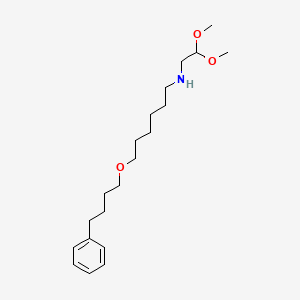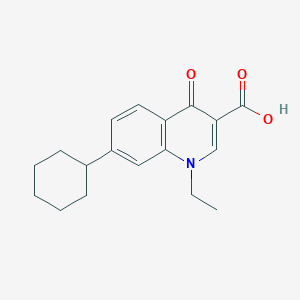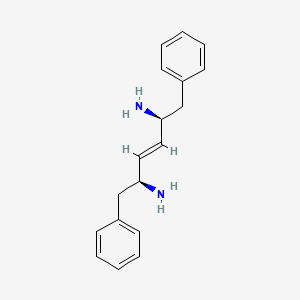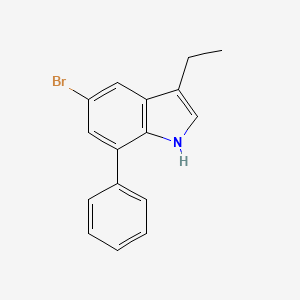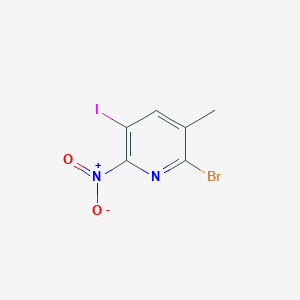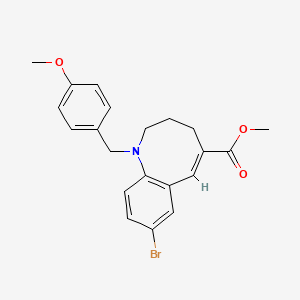
1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylic acid group attached to the isoquinoline ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of key intermediates followed by their subsequent coupling and functionalization. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反应分析
1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
科学研究应用
1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of biological processes and interactions. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: Isoquinoline derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents. This compound may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
相似化合物的比较
1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-isoquinoline-3-carboxylic acid: This compound lacks the methyl group at the 7-position, which may affect its chemical reactivity and biological activity.
7-Methylisoquinoline-3-carboxylic acid: This compound lacks the chlorophenyl group, which may influence its overall properties and applications.
Isoquinoline-3-carboxylic acid: This compound lacks both the chlorophenyl and methyl groups, making it a simpler structure with potentially different reactivity and applications.
The presence of the chlorophenyl and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other isoquinoline derivatives.
属性
CAS 编号 |
89242-28-4 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-7-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO2/c1-10-6-7-11-9-15(17(20)21)19-16(13(11)8-10)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21) |
InChI 键 |
FERUOSAIKDKVPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C(C=C2C=C1)C(=O)O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

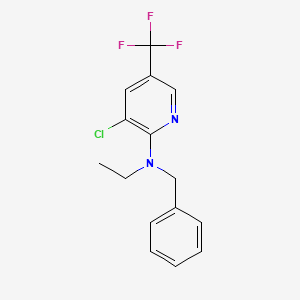
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
